2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
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Description
2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds with structural similarities to 2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone have been synthesized using microwave-assisted reactions, demonstrating efficient synthesis methods for nitrogen and sulfur-containing heterocyclic compounds. These compounds have been evaluated for their pharmacological properties, including antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Antibacterial and Antifungal Activities
Further research into novel bioactive azetidinones and thiazolidinones derivatives of benzofurans has explored the antimicrobial activities of these compounds. The synthesized compounds have shown potential as antibacterial agents against various bacterial strains, highlighting the importance of structural modifications to enhance biological activity (Kumar et al., 2007).
Inhibition of Human Leukocyte Elastase
Another significant application is the inhibition of human leukocyte elastase by functionalized N-aryl-3,3-dihalogenoazetidin-2-ones. This research emphasizes the stereospecific synthesis of azetidinones and their role in chiral recognition, suggesting potential therapeutic applications in diseases involving elastase (Doucet et al., 1997).
Enzyme Inhibition for Therapeutic Applications
The design and synthesis of selective inhibitors of heme oxygenases, incorporating structural motifs similar to the chemical , indicate the potential for developing pharmacologically relevant compounds. Such inhibitors aim at therapeutic applications by modulating the activity of specific enzymes involved in disease processes (Roman et al., 2010).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-19-9-5-4-6-15(19)10-20(26)24-12-17(13-24)25-11-16(22-23-25)14-27-18-7-2-1-3-8-18/h1-9,11,17H,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOUCWSNXUZANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone |
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